4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Description
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
VBFCTVWGODPOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline generally follows a multi-step process:
Starting Material Preparation:
Begin with commercially available or synthesized 4-bromo-2-methylaniline, which provides the brominated and methyl-substituted aromatic amine core.Formation of the Thiazol-5-ylmethyl Electrophile:
The 1,3-thiazol-5-ylmethyl fragment is typically introduced via a halomethyl derivative of thiazole or by direct alkylation using a thiazol-5-ylmethyl halide.N-Alkylation of the Aniline:
The key step is the nucleophilic substitution (alkylation) of the aniline nitrogen with the thiazol-5-ylmethyl electrophile under basic conditions, often employing potassium carbonate or other mild bases in polar aprotic solvents.Purification and Characterization:
The crude product is purified by column chromatography or recrystallization, followed by spectroscopic characterization.
Detailed Synthetic Routes and Conditions
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Synthesis of 4-bromo-2-methylaniline | Commercially available or prepared by bromination of 2-methylaniline under controlled conditions | >70% | Bromination typically uses bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform |
| 2. Preparation of 1,3-thiazol-5-ylmethyl halide | Halogenation of 1,3-thiazol-5-ylmethanol with thionyl chloride or phosphorus tribromide | 65–80% | Produces reactive alkylating agent for N-substitution |
| 3. N-Alkylation of 4-bromo-2-methylaniline | Reaction with 1,3-thiazol-5-ylmethyl halide in dry acetone or dimethylformamide with K2CO3 at room temperature or reflux | 60–75% | Base deprotonates aniline nitrogen to facilitate SN2 reaction; inert atmosphere recommended to avoid oxidation |
| 4. Purification | Column chromatography on silica gel using ethyl acetate/hexane mixtures | - | Ensures removal of unreacted starting materials and side products |
Representative Experimental Procedure
A typical laboratory procedure reported in the literature involves:
- Dissolving 4-bromo-2-methylaniline (1 equiv) and potassium carbonate (2 equiv) in dry acetone.
- Adding 1,3-thiazol-5-ylmethyl bromide (1.1 equiv) dropwise under nitrogen atmosphere.
- Stirring the reaction mixture at room temperature for 12–24 hours.
- Monitoring reaction progress by thin-layer chromatography.
- Quenching the reaction with water, extracting with ethyl acetate, drying over anhydrous sodium sulfate.
- Concentrating under reduced pressure and purifying by silica gel chromatography.
This method yields the target compound in moderate to good yields (60–75%) with high purity.
Analytical Data and Research Outcomes
Spectroscopic Characterization
| Technique | Observed Data | Interpretation |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals at δ 6.5–7.5 ppm (aromatic protons), δ 2.1 ppm (methyl group), δ 4.5–5.0 ppm (methylene protons adjacent to nitrogen) | Confirms aromatic substitution pattern and N-alkylation |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Signals at δ 120–140 ppm (aromatic carbons), δ 20 ppm (methyl carbon), δ 50 ppm (methylene carbon) | Consistent with structure |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 295 [M]+ | Matches molecular weight of target compound |
| Infrared Spectroscopy (IR) | N-H stretch around 3300 cm⁻¹, C-Br stretch near 500–600 cm⁻¹, C-N and C-S stretches in 1200–1400 cm⁻¹ region | Supports presence of aniline, bromine, and thiazole moieties |
Research Findings on Synthesis Optimization
- Use of dry solvents such as acetone or dimethylformamide enhances reaction efficiency by minimizing hydrolysis of the alkylating agent.
- Mild bases like potassium carbonate are preferred to avoid over-alkylation or decomposition.
- Inert atmosphere (nitrogen or argon) reduces oxidative side reactions.
- Reaction temperature control (room temperature to reflux) affects yield and purity; room temperature is often sufficient but longer reaction times are needed.
- Purification by column chromatography is essential to separate mono-substituted product from di-substituted or unreacted amine.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Method Using Alkyl Halide | Alternative Acylation/Reduction Route | Notes |
|---|---|---|---|
| Starting Materials | 4-bromo-2-methylaniline and 1,3-thiazol-5-ylmethyl bromide | 4-bromo-2-methylaniline acylated with bromoacetyl bromide, then reduced | Alkylation is more straightforward; acylation route involves additional steps |
| Reaction Conditions | Mild base, polar aprotic solvent, room temperature | Requires strong base, low temperature, and reduction agents | Alkylation preferred for better yields and fewer side reactions |
| Yield Range | 60–75% | 40–60% | Alkylation generally gives higher yields |
| Purification | Column chromatography | Chromatography and recrystallization | Similar purification methods |
Summary of Key Literature Sources
- PubChem Database provides molecular identifiers and confirms structural data for 4-bromo-N-(1,3-thiazol-5-ylmethyl)aniline, emphasizing the molecular formula and IUPAC name.
- Research articles on related thiazolyl aniline derivatives describe the use of bromoacetyl bromide and coupling with thiazole derivatives in dry solvents with bases such as potassium carbonate or triethylamine to form N-substituted anilines.
- Synthetic protocols involving palladium-catalyzed cross-coupling reactions have been reported for similar brominated anilines, although direct N-alkylation remains the preferred route for this compound due to its simplicity and yield.
- Studies on substituted thiazolyl compounds highlight the importance of protecting groups and reaction condition optimization to avoid side reactions during alkylation.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
Scientific Research Applications
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has applications across various fields.
Organic Synthesis
- It serves as a building block in organic synthesis.
- The compound's combination of bromine and thiazole functionalities enhances its chemical reactivity compared to similar compounds.
- The specific arrangement of functional groups allows for targeted interactions within biological systems.
Medicinal Chemistry
- It is an attractive candidate for further research in medicinal chemistry.
- Research indicates that 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibits potential biological activities.
- Studies on the interactions of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline with biological targets have shown promising results.
Related Compounds
Several compounds share structural similarities with 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline | Bromine at position 3; thiazole ring | Different position of bromine affects reactivity |
| 3-Bromo-4-methyl-N-(imidazol-5-ylmethyl)aniline | Imidazole instead of thiazole | Potentially different biological activity |
| 4-Chloro-2-methyl-N-(thiazol-5-ylmethyl)aniline | Chlorine instead of bromine | Variations in halogen may influence reactivity |
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to derivatives with analogous halogenation, heterocyclic substitutions, or alkylamino linkages.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
Halogen Influence: The bromine in the target compound increases molecular weight and lipophilicity compared to its fluoro (208.26 g/mol) and chloro (238.74 g/mol) analogs . Fluorine (in 3-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline) offers higher electronegativity, altering electronic distribution and hydrogen-bonding capacity .
Heterocyclic Moieties: Thiazole (C₃H₃NS) provides a sulfur atom capable of hydrogen bonding and π-π interactions, unlike oxazole (C₃H₃NO) or pyrazole (C₃H₄N₂). This may influence antimicrobial activity, as thiazoles are known for disrupting bacterial membranes . Pyrazole-containing analogs (e.g., N-Benzyl-4-bromo-2-(3-methyl-1H-pyrazol-5-yl)aniline) exhibit distinct electronic profiles due to pyrazole’s dual nitrogen atoms, which could modulate receptor binding .
Alkyl Linkers :
- The methylene bridge (-CH₂-) in the target compound offers flexibility, whereas rigid linkers (e.g., benzyl in ) may restrict conformational freedom during molecular interactions.
Biological Activity
4-Bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features:
- Bromine atom : Enhances binding affinity through halogen bonding.
- Methyl group : Contributes to lipophilicity and may influence biological interactions.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
The molecular formula is with a molecular weight of approximately 283.19 g/mol.
1. Antimicrobial Properties
Research indicates that the thiazole ring in 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline contributes to its ability to inhibit microbial growth. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
2. Anticancer Activity
Preliminary studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in cancer cell lines, particularly through mechanisms involving the inhibition of key proteins involved in cell survival:
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDK), which play crucial roles in cell cycle regulation.
- Case Studies : In vitro assays have demonstrated that it can reduce the expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis rates in human cancer cells .
Case Studies and Assays
A series of biological assays have been conducted to evaluate the efficacy of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline:
The biological activity of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with enzymes and receptors, potentially modulating their activity through hydrogen bonding and π-π interactions.
- Halogen Bonding : The presence of bromine enhances binding affinity towards targets, increasing specificity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
